2-Chloro-1-ethenyl-3,4-dimethoxybenzene

Description

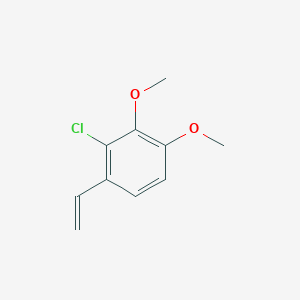

2-Chloro-1-ethenyl-3,4-dimethoxybenzene is a substituted benzene derivative characterized by a chloro group at position 2, an ethenyl (vinyl) group at position 1, and methoxy groups at positions 3 and 4 (Figure 1). This compound’s unique substituent arrangement imparts distinct electronic and steric properties. The methoxy groups are electron-donating, enhancing the aromatic ring’s electron density, while the chloro group is electron-withdrawing, creating localized polarization.

Its physical properties—such as solubility in organic solvents (e.g., dichloromethane, dimethyl sulfoxide) and solid-state crystallinity—are influenced by the balance between polar (methoxy, chloro) and nonpolar (ethenyl) functional groups.

Properties

IUPAC Name |

2-chloro-1-ethenyl-3,4-dimethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-4-7-5-6-8(12-2)10(13-3)9(7)11/h4-6H,1H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHIVXVFMXJNWRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=C)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Chloro-1-ethenyl-3,4-dimethoxybenzene typically involves electrophilic aromatic substitution reactions. One common method includes the chlorination of 1-ethenyl-3,4-dimethoxybenzene using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and high purity of the final product .

Chemical Reactions Analysis

2-Chloro-1-ethenyl-3,4-dimethoxybenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can yield 2-nitro-1-ethenyl-3,4-dimethoxybenzene.

Scientific Research Applications

2-Chloro-1-ethenyl-3,4-dimethoxybenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals, polymers, and other industrial products

Mechanism of Action

The mechanism of action of 2-Chloro-1-ethenyl-3,4-dimethoxybenzene involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups play a crucial role in its reactivity and binding affinity to various enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Electronic and Steric Effects

- This compound : The chloro group directs electrophilic substitution to positions 5 and 6 due to its meta-directing nature, while methoxy groups activate the ring at positions 3 and 4. The ethenyl group may participate in conjugation, stabilizing charge during reactions.

- DBDMB : The tert-butyl groups introduce significant steric hindrance, limiting parasitic side reactions in battery electrolytes. The methoxy groups stabilize radical intermediates during redox cycling .

- Caffeic Acid : Hydroxyl groups enable hydrogen bonding and metal chelation, critical for antioxidant activity. The carboxylic acid group enhances solubility in polar solvents .

Reactivity and Stability

- The chloro substituent in this compound may act as a leaving group in nucleophilic aromatic substitution, unlike the stable tert-butyl groups in DBDMB.

- Caffeic acid’s hydroxyl groups make it prone to oxidation, unlike the more stable methoxy groups in the target compound .

Biological Activity

2-Chloro-1-ethenyl-3,4-dimethoxybenzene is an organic compound with notable biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H11ClO2

- Molecular Weight : 198.65 g/mol

- CAS Number : 1339650-73-5

The biological activity of this compound is primarily attributed to its structural features, particularly the chloro and methoxy groups. These functional groups influence its reactivity and binding affinity to various biological targets, including enzymes and receptors. The compound can undergo metabolic transformations that lead to the formation of active metabolites, which exert significant biological effects.

Biological Activities

-

Antimicrobial Properties :

- Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its efficacy in inhibiting microbial growth has been documented in several studies, suggesting potential applications in treating infections caused by resistant strains .

-

Anticancer Activity :

- Preliminary studies have shown that this compound may possess anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Table 1: Summary of Biological Activities

Case Studies

-

Antimicrobial Efficacy :

- A study demonstrated that this compound exhibited significant inhibitory effects on the growth of Staphylococcus aureus and Escherichia coli. The compound's mechanism was linked to disruption of bacterial cell membrane integrity.

-

Cancer Cell Apoptosis :

- In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in increased rates of apoptosis. Flow cytometry analysis indicated an upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins.

- Enzymatic Role :

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Key Differences |

|---|---|

| 2-Chloro-1-ethenyl-4-methoxybenzene | Lacks one methoxy group; reduced reactivity and biological activity |

| 1-Ethenyl-3,4-dimethoxybenzene | Lacks chloro group; different chemical properties and applications |

| 2-Chloro-1-ethenyl-3,4-dihydroxybenzene | Contains hydroxyl groups; increased polarity leading to altered reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.